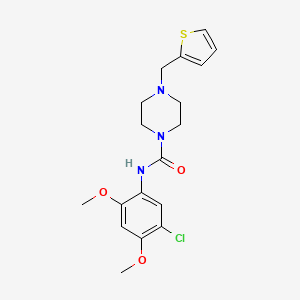

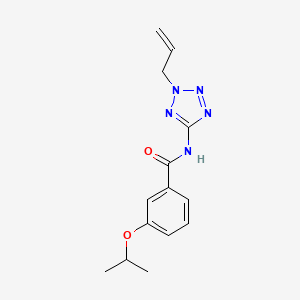

![molecular formula C19H18BrFN4O2S B4620191 N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)

N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Overview

Description

The study of compounds such as "N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" involves examining their synthesis, molecular structure, potential chemical reactions, and physical and chemical properties. These compounds are of interest for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of compounds with complex structures typically involves multiple steps, including functional group transformations, coupling reactions, and the introduction of specific substituents to achieve the desired molecular architecture. For example, the synthesis of similar triazole derivatives has been explored through various methods, including cyclization reactions and substitutions (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves spectroscopic methods (NMR, IR, MS) and crystallography to determine the arrangement of atoms and to confirm the presence of specific functional groups. For instance, crystalline forms of related compounds have been studied to understand their structural characteristics and polymorphism (Peter Norman, 2013).

Scientific Research Applications

Synthesis and Characterization

- The synthesis of related compounds often involves multi-step reactions, including the use of fluorogenic labelling for high-performance liquid chromatography analyses in pharmaceutical formulations (Gatti et al., 1996) and Leuckart synthesis for creating novel acetamide derivatives with potential cytotoxic and anti-inflammatory activities (Rani et al., 2016). These methodologies highlight the complex nature of synthesizing and characterizing compounds with specific functional groups, offering insights into the procedures that might be involved in the development of compounds like N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide.

Potential Biological Activities

- Modification of related compounds to enhance biological activities and reduce toxicity is a common theme in research. For instance, the replacement of the acetamide group with alkylurea in certain compounds has been shown to retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity (Wang et al., 2015). This suggests that modifying the functional groups of compounds can significantly impact their biological activities and safety profiles.

Analytical Applications

- Certain compounds are synthesized for specific analytical applications, such as the use of [phenyl-4-3H] acetochlor and [2, 2-dimethyl-3H]R-29148 in studies on their metabolism and mode of action through radiosynthesis (Latli & Casida, 1995). This highlights the potential of using sophisticated chemical synthesis techniques to create labeled compounds for tracking and analyzing biochemical processes.

properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrFN4O2S/c1-3-25-18(12-4-7-14(27-2)8-5-12)23-24-19(25)28-11-17(26)22-16-9-6-13(20)10-15(16)21/h4-10H,3,11H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNBIGQPMLRVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

![methyl ({5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4620127.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)

![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

![N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4620177.png)

![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)

![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)